4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C28H31NO5 and a molecular weight of 461.563 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The allyloxy and isopropylphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation .
Major Products
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Biological Activity
The compound 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, suggests a variety of biological activities that warrant detailed investigation.
Chemical Structure and Properties
This compound has a molecular formula of C30H38N2O4 and a molecular weight of approximately 490.6 g/mol. The IUPAC name describes its intricate structure, which includes an allyloxy group, a hydroxy group, and a pyrrolidine ring.
Property | Value |
---|---|
Molecular Formula | C30H38N2O4 |
Molecular Weight | 490.6 g/mol |
IUPAC Name | (4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI Key | NQJQBROBIMQILF-BYCLXTJYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the allyloxy and hydroxy groups may enhance its solubility and reactivity, facilitating interactions with enzymes and receptors involved in critical biochemical pathways.
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar functionalities have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on cholinesterases, which are important for neurotransmission. In vitro studies have shown that certain derivatives can effectively inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of related pyrrolidine derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
- Enzyme Interaction : Another study focused on the enzyme inhibition profile of similar compounds. The findings revealed that these compounds could selectively inhibit acetylcholinesterase, providing insights into their potential use in Alzheimer's disease therapy.
- Anti-inflammatory Response : Research exploring the anti-inflammatory effects demonstrated that compounds with similar structures could reduce levels of inflammatory markers in animal models, indicating their therapeutic potential in inflammatory diseases.
Properties
Molecular Formula |
C28H31NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(oxolan-2-ylmethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H31NO5/c1-4-15-33-22-13-11-21(12-14-22)26(30)24-25(20-9-7-19(8-10-20)18(2)3)29(28(32)27(24)31)17-23-6-5-16-34-23/h4,7-14,18,23,25,30H,1,5-6,15-17H2,2-3H3/b26-24+ |
InChI Key |
XTIKKCJWXUUCBN-SHHOIMCASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4CCCO4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.